![molecular formula C17H10F4N6O B2959216 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892769-47-0](/img/structure/B2959216.png)
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine” is a complex organic molecule. It contains several functional groups, including an oxadiazole ring and a triazole ring, both of which are five-membered heterocycles .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxadiazole ring and a triazole ring. These rings are connected by phenyl groups, which are aromatic hydrocarbon rings. One of the phenyl groups is substituted with a fluorine atom, and the other is substituted with a trifluoromethyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Photochemistry
Research has shown interest in the photochemistry of fluorinated heterocyclic compounds, leading to the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. This synthesis route highlights the potential of utilizing specific fluorinated compounds in creating targeted fluorinated structures through photochemical processes. The photoinduced molecular rearrangements and the application of these photoprocesses in synthesizing fluorinated heterocycles underscore the compound's relevance in advancing fluorine chemistry (Pace et al., 2004).
Antimicrobial Activities
The antimicrobial properties of fluorinated compounds, including 1,2,4-triazoles derivatives, have been explored. For example, the synthesis and evaluation of novel triazole derivatives have shown good to moderate antimicrobial activities against various microorganisms. This suggests that modifications and functionalization of the base structure can lead to compounds with potential applications in combating microbial infections (Bektaş et al., 2007).
Organic Light Emitting Devices (OLEDs)
The compound's utility extends into materials science, particularly in the development of organic light-emitting devices. Star-shaped fluorescent phenanthroimidazole fluorophores, which include similar fluorinated segments, exhibit high glass transition temperatures and thermal stabilities, making them promising materials for OLEDs. The design and synthesis of these materials demonstrate the compound's role in achieving high-efficiency, bluish-green emissions with excellent spectral stability (Tagare et al., 2018).
Eigenschaften
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N6O/c18-11-7-3-1-5-9(11)15-23-16(28-25-15)13-14(22)27(26-24-13)12-8-4-2-6-10(12)17(19,20)21/h1-8H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITGJSUJKNSOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2959135.png)
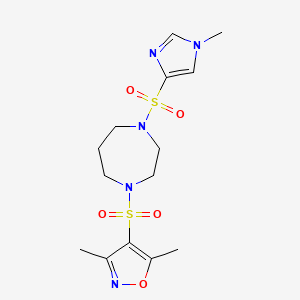
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2959137.png)
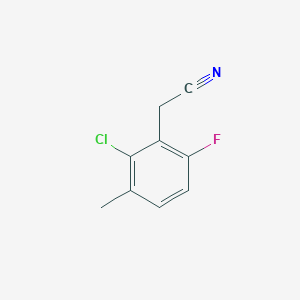
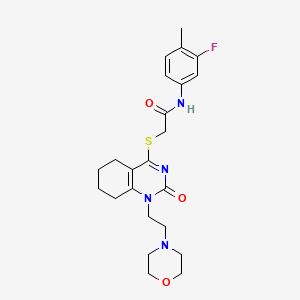
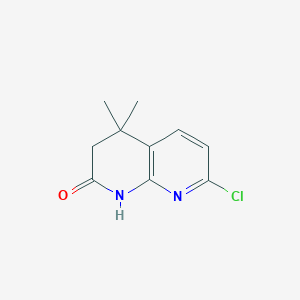
![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride](/img/structure/B2959145.png)
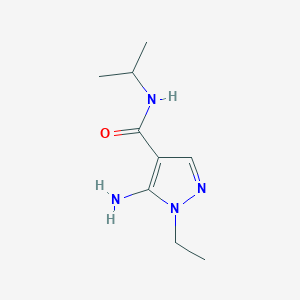

![Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2959150.png)
![N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine](/img/structure/B2959152.png)
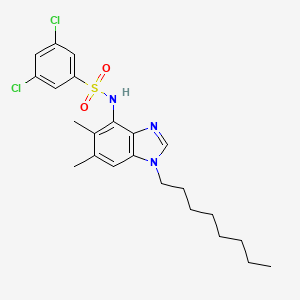
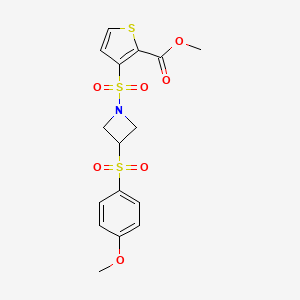
![4-[[(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2959155.png)